molecular formula C12H20Cl3NSi B12539843 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole CAS No. 657367-88-9

3-[8-(Trichlorosilyl)octyl]-1H-pyrrole

Cat. No.: B12539843
CAS No.: 657367-88-9
M. Wt: 312.7 g/mol
InChI Key: KBMJOGINRYRMLR-UHFFFAOYSA-N
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Description

3-[8-(Trichlorosilyl)octyl]-1H-pyrrole is a unique organosilicon compound characterized by the presence of a trichlorosilyl group attached to an octyl chain, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole typically involves the reaction of 1H-pyrrole with 8-bromo-1-octene in the presence of a base to form 3-(8-bromo-octyl)-1H-pyrrole. This intermediate is then reacted with trichlorosilane under specific conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[8-(Trichlorosilyl)octyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used in substitution reactions to replace the trichlorosilyl group.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Water or Moisture: For hydrolysis reactions

Major Products Formed

Scientific Research Applications

3-[8-(Trichlorosilyl)octyl]-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in cross-linking reactions. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to its bioactivity and material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[8-(Trichlorosilyl)octyl]-1H-pyrrole is unique due to the combination of the trichlorosilyl group and the pyrrole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

657367-88-9

Molecular Formula

C12H20Cl3NSi

Molecular Weight

312.7 g/mol

IUPAC Name

trichloro-[8-(1H-pyrrol-3-yl)octyl]silane

InChI

InChI=1S/C12H20Cl3NSi/c13-17(14,15)10-6-4-2-1-3-5-7-12-8-9-16-11-12/h8-9,11,16H,1-7,10H2

InChI Key

KBMJOGINRYRMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1CCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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